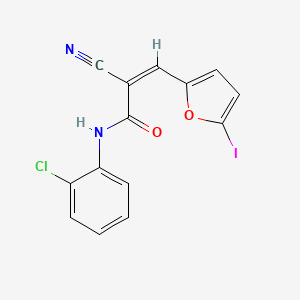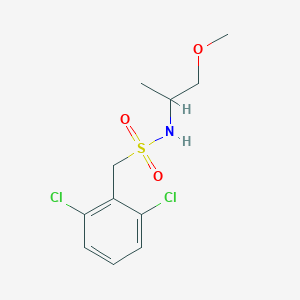
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BQ-123 and belongs to the class of endothelin receptor antagonists.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide involves its ability to block the binding of endothelin-1 to its receptor, thereby preventing the vasoconstrictive and proliferative effects of endothelin-1. This leads to vasodilation and inhibition of cell proliferation, which makes it useful in the treatment of cardiovascular diseases and cancer.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure, improve cardiac function, and decrease pulmonary vascular resistance in animal models of cardiovascular diseases. It has also been found to inhibit angiogenesis and tumor growth in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide in lab experiments is its potency as an endothelin receptor antagonist. This makes it useful in studying the role of endothelin in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide. One direction is to study its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide is a promising chemical compound with potential applications in various fields. Its potency as an endothelin receptor antagonist makes it useful in the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in other diseases and in combination with other drugs.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent endothelin receptor antagonist, which makes it useful in the treatment of cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c31-28(29-15-7-6-10-20-8-2-1-3-9-20)23-19-25(30-24-12-5-4-11-22(23)24)21-13-14-26-27(18-21)33-17-16-32-26/h1-5,8-9,11-14,18-19H,6-7,10,15-17H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFQELKTQSVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140094 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
669739-14-4 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669739-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(4-phenylbutyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4721888.png)

![1-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4721901.png)
![methyl 3-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4721904.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4721913.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![5-({3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4721963.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4721979.png)
